1,1'-Sulfonylbis(2-methyl-1H-imidazole)

Overview

Description

Molecular Structure Analysis

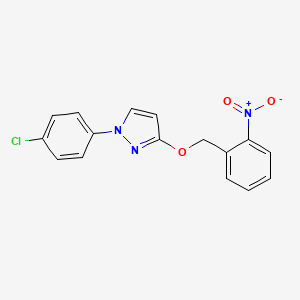

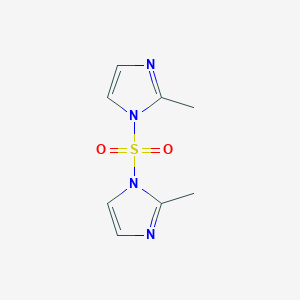

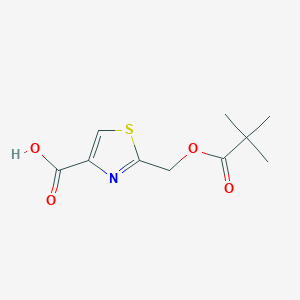

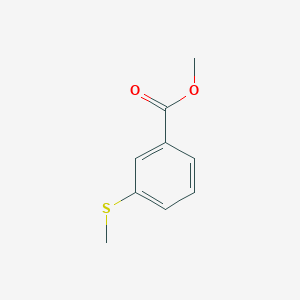

The molecular formula of “1,1’-Sulfonylbis(2-methyl-1H-imidazole)” is C8H10N4O2S . The InChI code is 1S/C8H10N4O2S/c1-7-9-3-5-11(7)15(13,14)12-6-4-10-8(12)2/h3-6H,1-2H3 . The molecular weight is 226.26 g/mol .Physical And Chemical Properties Analysis

The physical form of “1,1’-Sulfonylbis(2-methyl-1H-imidazole)” is a white to off-white powder or crystals . The storage temperature is normal . The flash point is 244.9 .Scientific Research Applications

Protection and Stability in Sulfamate Synthesis

1,1'-Sulfonylbis(2-methyl-1H-imidazole) plays a crucial role in the synthesis of sulfamates, which are significant in medicinal chemistry. A study by Reuillon et al. (2012) demonstrates its use in synthesizing protected sulfamates, which are stable against various agents, including oxidizing and reducing agents, bases, and nucleophiles. This stability is pivotal for multi-step synthesis processes in medicinal chemistry (Reuillon et al., 2012).

Synthesis of o-Sulfamidotriazobenzenes

In the work of Katritzky et al. (2007), 1,1'-Sulfonylbis(benzotriazole) reacts with secondary amines to produce o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles, highlighting its role in the formation of these compounds (Katritzky et al., 2007).

Coordination Chemistry

1,1'-Sulfonylbis(2-methyl-1H-imidazole) is involved in the synthesis and characterization of nickel complexes, as shown in a study by Bermejo et al. (2000). These complexes have potential applications in materials science and catalysis (Bermejo et al., 2000).

Ionic Liquid Synthesis

Zhang et al. (2003) describe the use of 1,1'-Sulfonylbis(2-methyl-1H-imidazole) in the synthesis of room temperature ionic liquids (RTILs). These RTILs have various applications due to their unique properties like low volatility and high thermal stability (Zhang et al., 2003).

Diazotransfer Reagent

Goddard-Borger and Stick (2007) developed a diazotransfer reagent, imidazole-1-sulfonyl azide, using 1,1'-Sulfonylbis(2-methyl-1H-imidazole). This reagent is crucial in converting primary amines into azides and activated methylene substrates into diazo compounds, which are important in various chemical syntheses (Goddard-Borger & Stick, 2007).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

1,1’-Sulfonylbis(2-methyl-1H-imidazole) plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, 1,1’-Sulfonylbis(2-methyl-1H-imidazole) can form complexes with metal ions, which may further modulate enzyme activity and stability .

Cellular Effects

The effects of 1,1’-Sulfonylbis(2-methyl-1H-imidazole) on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can alter the phosphorylation status of key signaling proteins, thereby modulating signal transduction pathways . Furthermore, 1,1’-Sulfonylbis(2-methyl-1H-imidazole) can affect the expression of specific genes by interacting with transcription factors or other regulatory proteins . These changes in gene expression can lead to alterations in cellular metabolism, impacting processes such as energy production and biosynthesis .

Molecular Mechanism

At the molecular level, 1,1’-Sulfonylbis(2-methyl-1H-imidazole) exerts its effects through various mechanisms. The compound can bind to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can occur through competitive, non-competitive, or uncompetitive mechanisms, depending on the specific enzyme and the nature of the interaction . Additionally, 1,1’-Sulfonylbis(2-methyl-1H-imidazole) can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The stability and degradation of 1,1’-Sulfonylbis(2-methyl-1H-imidazole) in laboratory settings are important factors to consider. The compound is relatively stable under standard storage conditions, but it may degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that the effects of 1,1’-Sulfonylbis(2-methyl-1H-imidazole) on cellular function can vary depending on the duration of exposure . Prolonged exposure to the compound may lead to cumulative effects on cell signaling pathways, gene expression, and cellular metabolism .

Dosage Effects in Animal Models

The effects of 1,1’-Sulfonylbis(2-methyl-1H-imidazole) in animal models are dose-dependent. At low doses, the compound may exhibit minimal effects on cellular function and overall physiology . As the dosage increases, more pronounced effects on cell signaling pathways, gene expression, and metabolism are observed . High doses of 1,1’-Sulfonylbis(2-methyl-1H-imidazole) can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

1,1’-Sulfonylbis(2-methyl-1H-imidazole) is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may inhibit key enzymes in metabolic pathways, leading to the accumulation or depletion of specific metabolites . These changes in metabolite levels can have downstream effects on cellular function and overall metabolism .

Transport and Distribution

The transport and distribution of 1,1’-Sulfonylbis(2-methyl-1H-imidazole) within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes or passively diffuse into cells, depending on its concentration and the presence of transporters . Once inside the cell, 1,1’-Sulfonylbis(2-methyl-1H-imidazole) can interact with various binding proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 1,1’-Sulfonylbis(2-methyl-1H-imidazole) is an important determinant of its activity and function. The compound can be targeted to specific organelles or compartments within the cell through the presence of targeting signals or post-translational modifications . For example, 1,1’-Sulfonylbis(2-methyl-1H-imidazole) may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production .

properties

IUPAC Name |

2-methyl-1-(2-methylimidazol-1-yl)sulfonylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2S/c1-7-9-3-5-11(7)15(13,14)12-6-4-10-8(12)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFDBNIIOIXGQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1S(=O)(=O)N2C=CN=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456650 | |

| Record name | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

489471-87-6 | |

| Record name | 1,1'-Sulfonylbis(2-methyl-1H-imidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 1,1'-Sulfonylbis(2-methyl-1H-imidazole) particularly useful in this synthetic route to protected sulfamates?

A1: 1,1'-Sulfonylbis(2-methyl-1H-imidazole) acts as a sulfur-transfer reagent. [] It readily reacts with phenols to form aryl 2-methyl-1H-imidazole-1-sulfonates. This intermediate is crucial because it allows for the subsequent N-methylation and displacement steps, ultimately leading to the desired N-protected sulfamate. The high yields observed in these reactions highlight its effectiveness in this specific synthetic pathway. []

Q2: Are there alternative methods for achieving N-protection of O-aryl sulfamates, and if so, what advantages does this method offer?

A2: Direct sulfamoylation of phenols with sulfamoyl chloride is possible but often restricted to the late stages of synthesis due to the O-sulfamate group's lability. [] This new method using 1,1'-sulfonylbis(2-methyl-1H-imidazole) offers several advantages:

- Stability: The resulting N-protected sulfamates exhibit high stability towards various reagents and conditions, including oxidizing and reducing agents, bases, and nucleophiles. []

- Efficiency: The four key steps involving 1,1'-sulfonylbis(2-methyl-1H-imidazole) proceed with very high yields, contributing to the overall efficiency of the synthetic route. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)